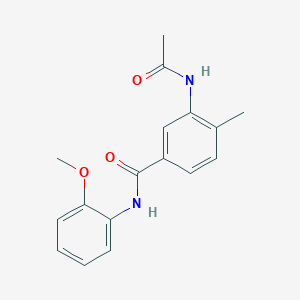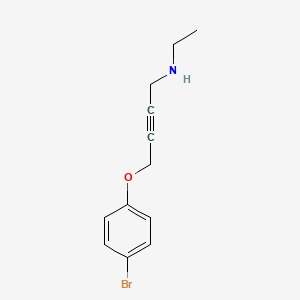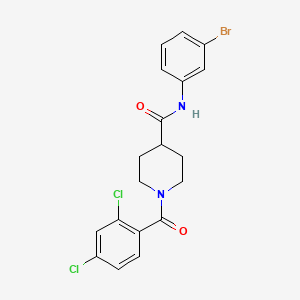
3-(acetylamino)-N-(2-methoxyphenyl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(acetylamino)-N-(2-methoxyphenyl)-4-methylbenzamide, also known as AMB, is a synthetic compound that belongs to the class of benzamides. It is widely used in scientific research for its various biological activities.
Mécanisme D'action
The mechanism of action of 3-(acetylamino)-N-(2-methoxyphenyl)-4-methylbenzamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer. This compound has also been shown to induce the production of reactive oxygen species (ROS), which can cause oxidative stress and lead to cell death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and induce apoptosis in cancer cells. This compound has also been shown to reduce oxidative stress and protect against DNA damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(acetylamino)-N-(2-methoxyphenyl)-4-methylbenzamide in lab experiments is its wide range of biological activities. It can be used to study inflammation, cancer, and oxidative stress. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-(acetylamino)-N-(2-methoxyphenyl)-4-methylbenzamide. One direction is to investigate its potential as a therapeutic agent for cancer and other diseases. Another direction is to study its mechanism of action in more detail, in order to better understand its biological activities. Additionally, further research is needed to optimize the synthesis method of this compound and improve its solubility in water.
Conclusion:
In conclusion, this compound is a synthetic compound that has various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Its mechanism of action is not fully understood, but it is believed to inhibit the activity of certain enzymes and induce the production of reactive oxygen species. This compound has several advantages and limitations for lab experiments, and there are several future directions for its study.
Méthodes De Synthèse
3-(acetylamino)-N-(2-methoxyphenyl)-4-methylbenzamide can be synthesized by reacting 2-methoxyaniline with acetic anhydride and 4-methylbenzoyl chloride in the presence of a catalyst. The resulting product is then purified using column chromatography. The overall yield of this synthesis method is around 50%.
Applications De Recherche Scientifique
3-(acetylamino)-N-(2-methoxyphenyl)-4-methylbenzamide has been extensively studied for its various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
3-acetamido-N-(2-methoxyphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-11-8-9-13(10-15(11)18-12(2)20)17(21)19-14-6-4-5-7-16(14)22-3/h4-10H,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJESHONKPAHTNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2OC)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5025652.png)
![2,4-dichloro-N-{4-[(4-ethylbenzoyl)amino]phenyl}benzamide](/img/structure/B5025663.png)

![2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoic acid](/img/structure/B5025679.png)
![4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5025682.png)
![ethyl 2-methyl-4-[(3-methylphenyl)amino]-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B5025696.png)

![1-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5025715.png)
![2-methoxyethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5025719.png)
![2,3-dichloro-N-(2-methyl-5-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5025725.png)
![1,3,3-trimethyl-6-(1-propyl-4-piperidinyl)-6-azabicyclo[3.2.1]octane](/img/structure/B5025734.png)
![N-methyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5025748.png)
![1-{[1-(3-chlorobenzyl)-4-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B5025749.png)
![4-[(3-chloro-1-adamantyl)carbonyl]morpholine](/img/structure/B5025753.png)